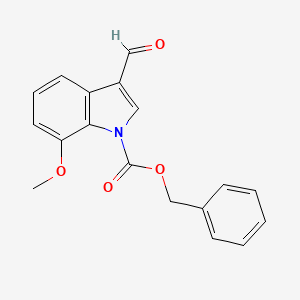![molecular formula C18H18F3NO3S B1651431 5-[4-(Piperidin-1-ilsulfonil)fenil]-3-trifluorometilfenol CAS No. 1261965-22-3](/img/structure/B1651431.png)
5-[4-(Piperidin-1-ilsulfonil)fenil]-3-trifluorometilfenol
Descripción general
Descripción
5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethylphenol is a compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. This compound features a piperidine ring, a sulfonyl group, and a trifluoromethyl group, which contribute to its distinct chemical properties and reactivity.
Aplicaciones Científicas De Investigación
5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethylphenol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
Target of Action
The primary target of 5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethylphenol is dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth. Inhibition of DHFR is a common strategy for antimicrobial and antitumor activities .
Mode of Action
The compound interacts with DHFR by binding to its active sites This interaction inhibits the enzyme’s activity, thereby disrupting the tetrahydrofolate synthesis pathway
Biochemical Pathways
By inhibiting DHFR, the compound disrupts the tetrahydrofolate synthesis pathway . This disruption can lead to a decrease in the availability of tetrahydrofolate, a crucial cofactor for the synthesis of purines, thymidine, and certain amino acids. As a result, DNA synthesis and cell growth can be inhibited .
Pharmacokinetics
The compound’s sulfonamide and acetamide fragments suggest potential for good absorption and distribution
Result of Action
The compound’s inhibition of DHFR leads to a disruption in DNA synthesis and cell growth, which can result in antimicrobial and antitumor activities . In particular, the compound has been shown to exhibit cytotoxic activity against human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethylphenol typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(piperidin-1-ylsulfonyl)benzene with 3-trifluoromethylphenol under specific conditions to yield the target compound. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or copper salts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity levels .
Análisis De Reacciones Químicas
Types of Reactions
5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted phenyl derivatives .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other sulfonamide derivatives and trifluoromethyl-substituted phenols, such as:
- 4-(Piperidin-1-ylsulfonyl)benzene
- 3-Trifluoromethylphenol
- N-(4-(Piperidin-1-ylsulfonyl)phenyl)acetamides
Uniqueness
What sets 5-[4-(Piperidin-1-ylsulfonyl)phenyl]-3-trifluoromethylphenol apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propiedades
IUPAC Name |
3-(4-piperidin-1-ylsulfonylphenyl)-5-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3NO3S/c19-18(20,21)15-10-14(11-16(23)12-15)13-4-6-17(7-5-13)26(24,25)22-8-2-1-3-9-22/h4-7,10-12,23H,1-3,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSDLXSFXKUXQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686774 | |
| Record name | 4'-(Piperidine-1-sulfonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261965-22-3 | |
| Record name | 4'-(Piperidine-1-sulfonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



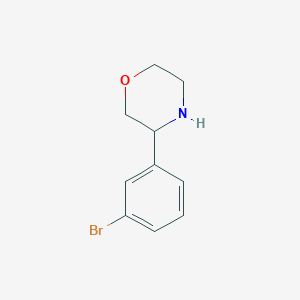

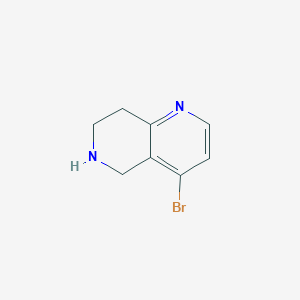
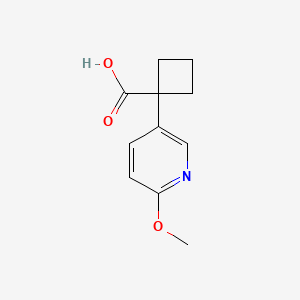
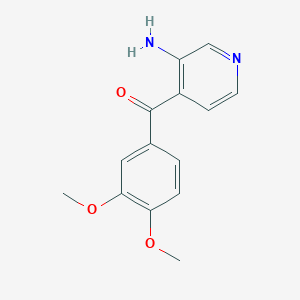
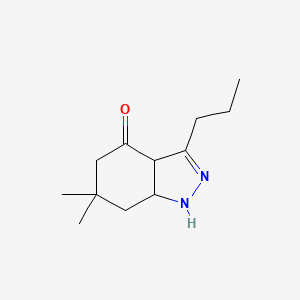

![Ethyl 1-[(3-methylphenyl)methyl]-4-oxo-6-(trifluoromethyl)quinoline-3-carboxylate](/img/structure/B1651360.png)
![2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]pyrimidin-4-yl]acetic acid](/img/structure/B1651362.png)
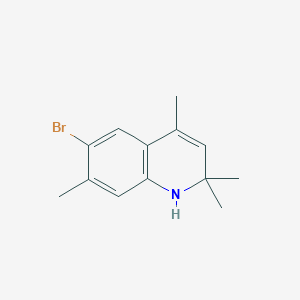
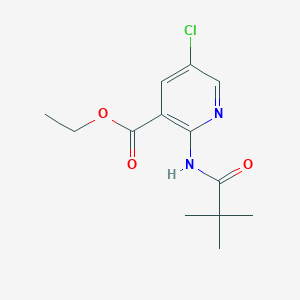
![N-[3-Methoxy-5-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B1651369.png)
